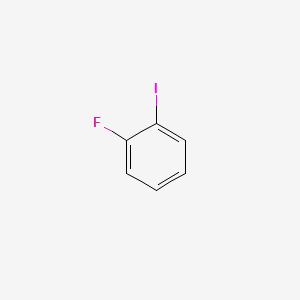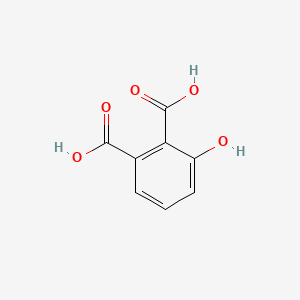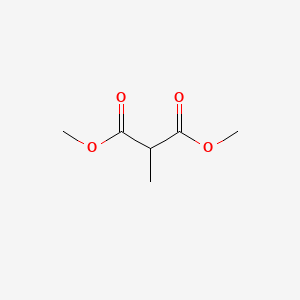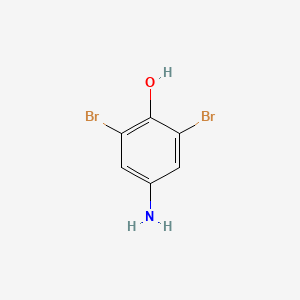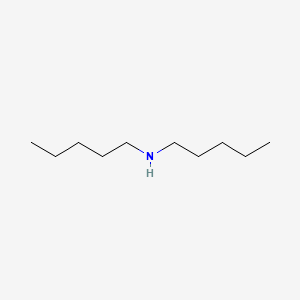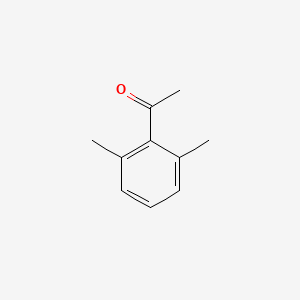
3,4-Furandicarboxylic acid
Overview
Description
3,4-Furandicarboxylic acid is a chemical compound with the formula C6H4O5 . It is a diethyl ester with a molecular weight of 212.1993 .
Synthesis Analysis
The synthesis of 3,4-Furandicarboxylic acid involves the application of different isomers of furandicarboxylic acid, or FDCA, obtained from agro-residues, in polyester synthesis . New polyesters based on 2,4-FDCA and 3,4-FDCA isomers with (linear) diols were thoroughly characterized and compared with their as-synthesized 2,5-FDCA analogues .Molecular Structure Analysis
The molecular structure of 3,4-Furandicarboxylic acid can be viewed using Java or Javascript . It has spectra available for 1 NMR, 2 FTIR, and 2 MS (GC) .Chemical Reactions Analysis
The chemical reactions involving 3,4-Furandicarboxylic acid are complex. The compounds belonging to the furan platform are known for their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure . These compounds are among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .Physical And Chemical Properties Analysis
3,4-Furandicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 372.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.4±3.0 kJ/mol and a flash point of 179.2±23.7 °C .Scientific Research Applications
Sustainable Polymer Synthesis
3,4-Furandicarboxylic acid is extensively used in the synthesis of sustainable polymers and bio-based materials. Its potential to replace petroleum-derived components makes it a key ingredient in creating environmentally friendly polymers .
Biomass Conversion and Biorefineries
This compound plays a significant role in biomass conversion processes, serving as a platform chemical for producing green polymers like polyethylene-2,5-furandicarboxylate (PEF), which is seen as an alternative to petroleum-derived terephthalate acid (TPA) .
Copolymerization
Research indicates that 3,4-Furandicarboxylic acid can be used to tune the properties of furandicarboxylic acid-based polyesters through copolymerization, enhancing material properties for various applications .
Crystallography
The molecular and crystal structure analysis of 3,4-Furandicarboxylic acid derivatives provides insights into the material’s properties and potential applications in fields like pharmaceuticals and materials science .
Electrocatalytic Oxidation
The electrocatalytic oxidation process involving 3,4-Furandicarboxylic acid is gaining attention due to its mild reaction conditions and high conversion rates, making it a valuable process in chemical synthesis .
Enzymatic Cascade Reactions
In biotechnology, 3,4-Furandicarboxylic acid is part of enzymatic cascade reactions for biosynthesis, demonstrating its versatility in biofuel production and other biotechnological applications .
Mechanism of Action
Target of Action
3,4-Furandicarboxylic acid is a bio-based chemical that has been identified as a potential replacement for petroleum-derived terephthalic acid . It is primarily targeted towards the synthesis of green polymers such as poly(ethylene 2,5-furandicarboxylate) (PEF) . The compound’s primary targets are the enzymes involved in the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) .
Mode of Action
The interaction of 3,4-Furandicarboxylic acid with its targets involves a series of oxidation reactions. The compound is produced from the oxidation of HMF, which is derived from fructose and other C6 sugars . The oxidation process is facilitated by enzymes such as horseradish peroxidase (HRP), lignin peroxidase (LPO), alcohol oxidase (AO), and galactose oxidase (GO) .
Pharmacokinetics
It is known that the compound is highly absorbed in the gastrointestinal tract . More research is needed to fully understand the ADME properties of 3,4-Furandicarboxylic acid and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 3,4-Furandicarboxylic acid’s action are primarily seen in its role as a precursor for the synthesis of bio-based polymers. These polymers have been found to have comparable or even higher thermal stability compared to their petroleum-based counterparts . Furthermore, the use of 3,4-Furandicarboxylic acid in the production of these polymers contributes to the reduction of dependence on fossil resources, thereby promoting environmental sustainability .
Safety and Hazards
Future Directions
The future directions of 3,4-Furandicarboxylic acid research involve the development of effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications . The use of biomass will play a major role in satisfying human needs through its use in the production of biofuel precursors and value-added chemicals on a large-scale .
properties
IUPAC Name |
furan-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLAFCZSYRXBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187502 | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Furandicarboxylic acid | |
CAS RN |
3387-26-6 | |
| Record name | 3,4-Furandicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Furandicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Furandicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A48RX2NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
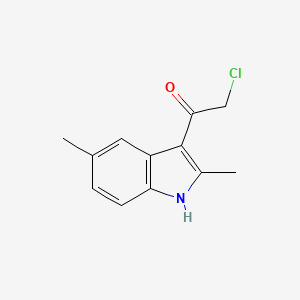
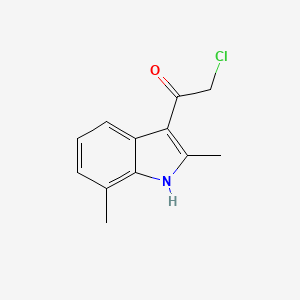
![7H-Benzo[c]carbazole](/img/structure/B1346553.png)

